N2-Acetyl Acyclovir Methyl Acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl Acyclovir Methyl Acetate involves the acetylation of acyclovir. The process typically starts with acyclovir, which undergoes a series of chemical reactions to introduce the acetyl and methyl acetate groups . The reaction conditions often involve the use of acetic anhydride and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-Acetyl Acyclovir Methyl Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
Scientific Research Applications
N2-Acetyl Acyclovir Methyl Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the development of new detection methods.
Medicine: Used in preclinical studies to evaluate its efficacy and safety as a potential antiviral agent.
Industry: Utilized in the production of antiviral drugs and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N2-Acetyl Acyclovir Methyl Acetate involves its conversion to acyclovir monophosphate by viral thymidine kinase . This is further converted to acyclovir diphosphate and then to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: The parent compound, widely used as an antiviral drug.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral drug with a similar mechanism of action but used primarily for cytomegalovirus infections.
Uniqueness
N2-Acetyl Acyclovir Methyl Acetate is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and potentially improved efficacy or reduced toxicity compared to its parent compound .
Properties
Molecular Formula |
C13H17N5O6 |
---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethoxymethyl acetate |
InChI |
InChI=1S/C13H17N5O6/c1-8(19)15-13-16-11-10(12(21)17-13)14-5-18(11)6-22-3-4-23-7-24-9(2)20/h5H,3-4,6-7H2,1-2H3,(H2,15,16,17,19,21) |
InChI Key |
BQCSWPJDMRQROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOCOC(=O)C |
Origin of Product |
United States |
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